Home > Products > Screening Compounds P108333 > Cyclohexane-1,2-diamine; oxalate; platinum(2+)
Cyclohexane-1,2-diamine; oxalate; platinum(2+) - 61913-68-6

Cyclohexane-1,2-diamine; oxalate; platinum(2+)

Catalog Number: EVT-8189717
CAS Number: 61913-68-6
Molecular Formula: C8H14N2O4Pt
Molecular Weight: 397.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxaliplatin is derived from the coordination of platinum(II) with oxalic acid and cyclohexane-1,2-diamine. It belongs to a class of compounds known as platinum-based chemotherapeutics, which also includes cisplatin and carboplatin. Its unique structure allows it to interact with DNA in cancer cells, leading to cell death .

Synthesis Analysis

The synthesis of cyclohexane-1,2-diamine; oxalate; platinum(2+) typically involves several key steps:

  1. Preparation of the Platinum Complex: The process begins with the reaction of dichloroplatinum(II) ([DACH]PtCl2_2) with silver sulfate (Ag2_2SO4_4). This step is crucial as it helps in the formation of the desired platinum complex while precipitating silver chloride (AgCl) as a by-product .
  2. Formation of the Oxalate Complex: Following the initial reaction, oxalic acid (H2_2C2_2O4_4) is introduced to react with the resulting platinum complex. This step typically involves stirring under controlled conditions to ensure complete reaction and formation of oxaliplatin .
  3. Isolation and Purification: The final product is isolated through techniques such as rotary evaporation, followed by washing with suitable solvents like water or methanol to remove impurities .
Molecular Structure Analysis

The molecular structure of cyclohexane-1,2-diamine; oxalate; platinum(2+) features a central platinum atom coordinated to two nitrogen atoms from the cyclohexane-1,2-diamine ligand and two oxalate groups. The compound can exist in various isomeric forms, primarily due to the geometric arrangement around the platinum center.

Key structural details include:

  • Coordination Geometry: The platinum center exhibits a square planar geometry, typical for many platinum(II) complexes.
  • Functional Groups: The presence of oxalate introduces dicarboxylate functional groups that enhance solubility and biological activity.

Density functional theory (DFT) studies have provided insights into the electronic properties of this compound, indicating significant interactions with biological macromolecules due to its electronic configuration .

Chemical Reactions Analysis

Cyclohexane-1,2-diamine; oxalate; platinum(2+) participates in various chemical reactions that are critical for its therapeutic action:

  1. Reduction Reactions: The compound can undergo reduction under physiological conditions, leading to the release of reactive platinum species that can bind to DNA .
  2. DNA Interaction: Upon administration, oxaliplatin forms intrastrand cross-links with DNA, particularly at guanine bases. This interaction disrupts DNA replication and transcription processes, ultimately leading to apoptosis in cancer cells .
  3. Electrochemical Behavior: Cyclic voltammetry studies have shown that oxaliplatin possesses suitable redox potentials for activation in vivo, which is essential for its anticancer activity.
Mechanism of Action

The mechanism of action for cyclohexane-1,2-diamine; oxalate; platinum(2+) primarily involves its interaction with DNA:

  • Target Interaction: The primary target is DNA within cancer cells.
  • Mode of Action: Oxaliplatin binds covalently to DNA, forming cross-links that prevent proper DNA function. This leads to cell cycle arrest and triggers apoptotic pathways.
  • Biochemical Pathways: Beyond direct DNA interaction, oxaliplatin has been shown to influence various signaling pathways involving microRNAs that regulate cellular proliferation and survival .
Physical and Chemical Properties Analysis

Cyclohexane-1,2-diamine; oxalate; platinum(2+) exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: It is soluble in water and other polar solvents due to the presence of oxalic acid.
  • Stability: The compound is relatively stable under standard laboratory conditions but can degrade in the presence of light or heat.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties contribute to its effectiveness as a chemotherapeutic agent while also influencing formulation considerations in pharmaceutical applications .

Applications

The primary application of cyclohexane-1,2-diamine; oxalate; platinum(2+) is in oncology:

  • Chemotherapy: It is extensively used as a first-line treatment for colorectal cancer and has also shown efficacy against other malignancies such as gastric and pancreatic cancers.
  • Research Applications: Ongoing research explores its potential in combination therapies and novel delivery systems aimed at enhancing its therapeutic index while minimizing side effects.
Synthetic Methodologies & Optimization

Enantioselective Synthesis of trans-1,2-Diaminocyclohexane Ligands

The stereochemical integrity of the trans-1,2-diaminocyclohexane (DACH) ligand governs the biological activity of platinum(II) oxalate complexes. Commercial racemic trans-DACH undergoes resolution using L- or D-tartaric acid to yield enantiopure (1R,2R) or (1S,2S) isomers. This process exploits differential crystallization kinetics, where diastereomeric tartrate salts precipitate from aqueous methanol, typically achieving >98% enantiomeric excess (ee) upon recrystallization [5] [7] [9]. Alternative chromatographic methods employ chiral stationary phases (CSPs), such as Sumichiral OA-2500. Using ethanol/hexane mobile phases at 25°C, high-performance liquid chromatography (HPLC) achieves baseline separation of racemic platinum(II) dimyristate derivatives, though with lower throughput than crystallization [3].

Table 1: Enantioseparation Methods for trans-1,2-Diaminocyclohexane

MethodResolution AgentConditionsEfficiencyScalability
Diastereomeric SaltL-Tartaric acidMethanol/water, 5°C>98% eeIndustrial
Chiral HPLCSumichiral OA-2500Ethanol/hexane, 25°CBaseline separationAnalytical/prep

Key operational parameters in tartrate resolution include:

  • Solvent Composition: Methanol:water (3:1) optimizes salt solubility and crystal growth kinetics [9].
  • Stoichiometry: A 1:0.5 molar ratio (DACH:tartaric acid) minimizes co-crystallization of mismatched isomers [5].
  • Temperature Gradients: Gradual cooling (50°C → 4°C) enhances enantiopurity by suppressing racemization [7].

Coordination Chemistry of Platinum(II) with Chiral Diamine Scaffolds

Platinum(II) coordinates stereospecifically to the trans-DACH ligand, forming inert Pt-N bonds critical for DNA-targeted antitumor activity. The synthesis proceeds via a trans-labile intermediate strategy:

  • Dichloro Precursor: Potassium tetrachloroplatinate (K₂PtCl₄) reacts with enantiopure DACH in water, yielding cis-dichloro(cyclohexane-1,2-diamine)platinum(II). The reaction requires stoichiometric control (1:1 Pt:DACH) and pH 5–6 to prevent dihydroxylation [1] [4] [8].
  • Oxalate Ligand Exchange: Silver sulfate precipitates chloride as insoluble silver chloride, generating the diaqua complex. Subsequent oxalate addition (e.g., ammonium oxalate) at 55°C affords the target oxalatoplatinum(II) complex. This step demands rigorous anion exclusion to avoid hydroxo-bridged impurities [1] [4].

Critical reaction parameters:

  • Chloride Scavenging: Silver sulfate achieves >99.9% chloride removal but introduces Ag⁺ contamination risks, necessitating post-synthesis filtration [1] [6].
  • Oxalate Binding: Oxalic acid must be added within 30 minutes of aqua complex formation to prevent hydrolysis [4].
  • Stereochemical Stability: The Pt(II)-DACH linkage remains configurationally stable above pH 3, though oxalate may decoordinate under acidic conditions [5] [8].

Ligand Design Strategies for Steric and Electronic Tuning

Modifying the DACH scaffold alters platinum(II) complex reactivity and DNA adduct conformation:

  • Steric Effects: N-Alkylation (e.g., N-methyl-DACH) increases ligand bulk, hindering nucleobase platination kinetics but enhancing adduct distortion. Derivatives with tert-butyl groups exhibit 3-fold slower DNA binding than unsubstituted DACH complexes [5].
  • Electronic Tuning: Electron-withdrawing N-aryl substituents stabilize the Pt(II) center against reduction, improving intracellular activation. Conversely, electron-donating groups accelerate hydrolysis but increase deactivation by thiols [5].
  • Backbone Rigidity: Conformationally locked DACH analogues (e.g., 1-aminomethyl-2-amino-3,3-dimethylcyclohexane) enforce specific DNA groove orientations, altering protein recognition. These derivatives show non-cross-resistance in cisplatin-resistant cell lines [5].

Notably, trans-DACH-based ligands outperform 1,2-diphenylethylenediamine in asymmetric induction due to the cyclohexane ring’s pseudo-axial chirality transfer [5].

Racemate Resolution via Tartrate Crystallization

Industrial-scale production of enantiopure DACH relies on fractional crystallization of diastereomeric tartrate salts:

  • Salt Formation: Racemic trans-DACH reacts with L-tartaric acid (0.5 equiv) in methanol, selectively precipitating (1R,2R)-DACH∙L-tartrate. The (1S,2S) isomer remains in solution [5] [9].
  • Acid-Base Liberation: The isolated salt is treated with sodium hydroxide, releasing free DACH enantiomer. Residual tartrate is removed by ion-exchange chromatography [7] [9].

Process optimization challenges:

  • Solvent Selection: Methanol yields 78% recovery of (1R,2R)-DACH at 98% ee; ethanol improves ee to >99% but reduces yield to 65% due to higher solubility [9].
  • Stoichiometry Imbalance: Excess tartaric acid (≥0.6 equiv) causes co-precipitation of both enantiomers, reducing ee to <90% [5].
  • Recycling: Mother liquor undergoes racemization (catalytic Pd/C, 140°C) for iterative resolution, achieving 95% net yield after three cycles [7].

Table 2: Tartrate Resolution Process Parameters

ParameterOptimal ValueDeviation Impact
Tartaric Acid Equiv0.5>0.6: ee decrease <90%
Temperature5°C>10°C: yield decrease 30%
SolventMethanolEthanol: higher ee, lower yield
Crystallization Time16 hours<8h: incomplete crystal growth

Industrial-Scale Production Challenges in Oxalatoplatinum Complexation

Manufacturing oxaliplatin ([oxalato(1R,2R-cyclohexanediamine)platinum(II)]) confronts three critical bottlenecks:

  • Anion Exchange Inefficiency: Traditional chloride removal using silver sulfate generates explosive silver chloride waste (2.1 kg AgCl per kg oxaliplatin). Alternative barium-based methods reduce costs:
K₂PtCl₄ + DACH → [Pt(DACH)Cl₂]  [Pt(DACH)Cl₂] + Ba(OH)₂ → [Pt(DACH)(OH)₂] + BaCl₂ (pH 9.5)  [Pt(DACH)(OH)₂] + (COOH)₂ → Oxaliplatin + 2H₂O  

Barium hydroxide simultaneously deprotonates oxalic acid and sequesters sulfate impurities as barium sulfate. Residual Ba²⁺ must be <5 ppm, requiring multiple filtrations [1] [4].

  • Silver Contamination: Silver sulfate residuals (<0.1 ppm) catalyze oxalate oxidation, degrading product potency. Chelating resins (e.g., thiourea-functionalized polystyrene) reduce Ag⁺ to <10 ppb [1] [6].

Innovative solutions:

  • In-Situ Oxalate Protection: Sodium anthraquinone-2-sulfonate (0.01 wt%) inhibits platinum-catalyzed oxalate decarboxylation during solvent evaporation [6] [9].
  • Non-Destructive Purification: Reverse osmosis replaces thermal concentration, minimizing oxaliplatin decomposition below 60°C [4].
  • Crystallization Control: Gradual cooling (1°C/min) from 65°C to 20°C yields uniform 10–20 µm crystals, ensuring consistent dissolution profiles [1].

Properties

CAS Number

61913-68-6

Product Name

Cyclohexane-1,2-diamine; oxalate; platinum(2+)

IUPAC Name

cyclohexane-1,2-diamine;oxalate;platinum(2+)

Molecular Formula

C8H14N2O4Pt

Molecular Weight

397.29 g/mol

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2

InChI Key

ZROHGHOFXNOHSO-UHFFFAOYSA-L

SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.